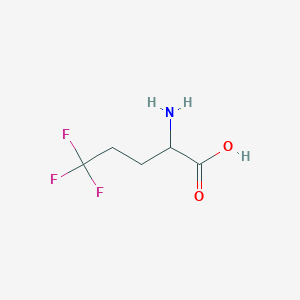
5,5,5-trifluoronorvaline
描述
5,5,5-trifluoronorvaline is a fluorinated amino acid derivative. It is structurally similar to norvaline, a naturally occurring amino acid found in bacterial proteins.
准备方法
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing (S)-2-amino-5,5,5-trifluoropentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the operationally convenient synthesis of the compound on a 20 g scale . The process includes the use of specific ligands and catalysts to achieve high enantioselectivity and yield.
Industrial Production Methods
Industrial production methods for 2-amino-5,5,5-trifluoropentanoic acid typically involve large-scale synthesis using similar dynamic kinetic resolution techniques. The scalability of this method ensures that the compound can be produced in sufficient quantities for research and pharmaceutical applications .
化学反应分析
Types of Reactions
5,5,5-trifluoronorvaline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amino acid derivatives.
Substitution: Introduction of different functional groups at the amino or carboxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include fluorinated amino acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and peptides .
科学研究应用
5,5,5-trifluoronorvaline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Incorporated into proteins to study the effects of fluorination on protein structure and function.
Medicine: Investigated for its potential as a drug candidate due to its enhanced metabolic stability and activity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-amino-5,5,5-trifluoropentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the molecule enhance its binding affinity to target proteins, leading to increased activity and stability. The compound mimics the structure of natural amino acids, allowing it to interact with peptide receptors and enzymes, thereby exerting its effects .
相似化合物的比较
Similar Compounds
Norvaline: A naturally occurring amino acid with a similar structure but lacking fluorine atoms.
Fluorinated Amino Acids: Other fluorinated amino acids with varying chain lengths and functional groups.
Uniqueness
5,5,5-trifluoronorvaline is unique due to its specific fluorination pattern, which imparts enhanced metabolic stability and activity compared to non-fluorinated analogs. This makes it a valuable compound in drug development and peptide research .
属性
IUPAC Name |
2-amino-5,5,5-trifluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2/c6-5(7,8)2-1-3(9)4(10)11/h3H,1-2,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZZIDWVKLDWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90950040 | |
| Record name | 5,5,5-Trifluoronorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-80-2, 27322-15-2 | |
| Record name | 2365-80-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5,5-Trifluoronorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90950040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoro-DL-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


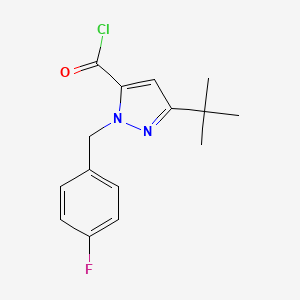
![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]azanium;chloride](/img/structure/B7768670.png)
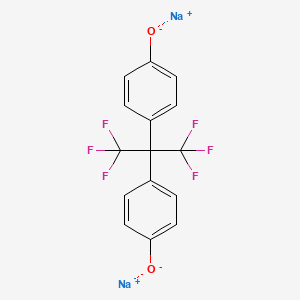
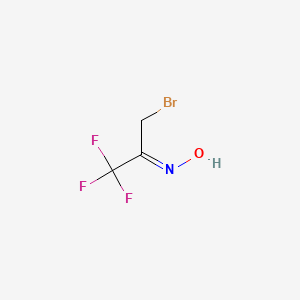
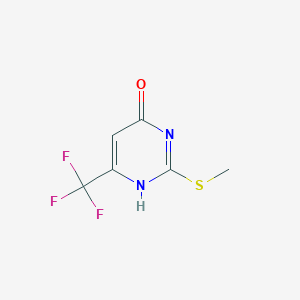
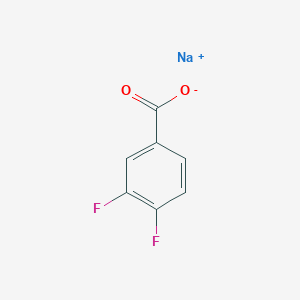
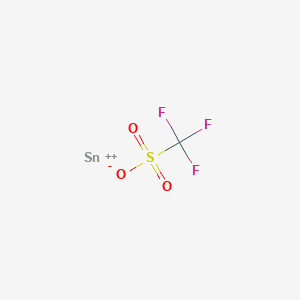
![1-[2-Nitro-4-(trifluoromethyl)phenyl]homopiperazine hydrochloride](/img/structure/B7768716.png)
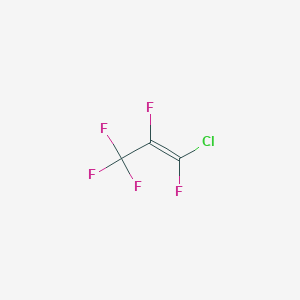
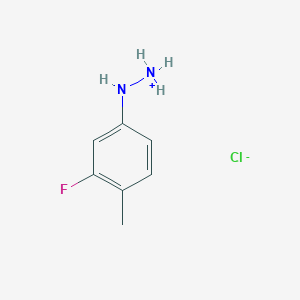
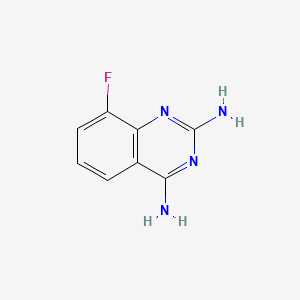
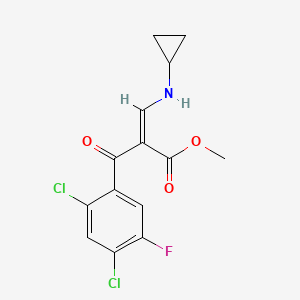
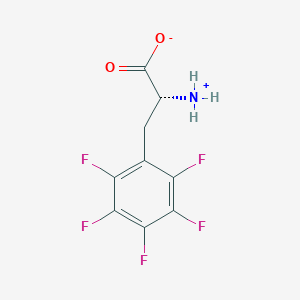
![(2R)-2-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7768752.png)
